{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol
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Overview
Description
{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol (TFMPM) is a novel synthetic compound that has recently been of interest in the scientific community due to its potential applications in a variety of areas. This compound was first synthesized in 2018 and has since been studied for its diverse range of properties and potential applications. In
Scientific Research Applications
{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol has been studied for its potential applications in a variety of scientific fields. One of the most promising applications is in the field of drug delivery. Due to its unique structure, {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol can be used to deliver drugs to specific areas in the body and has been shown to be effective in targeting cancer cells. Additionally, {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol has been studied for its potential use as a catalyst in organic synthesis, as well as its ability to act as an antioxidant and anti-inflammatory agent.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
It’s known that the pyrrolidine ring is used in the design of new compounds with different biological profiles, which implies that it may have an impact on the pharmacokinetic profile .
Result of Action
It’s known that the pyrrolidine ring and its derivatives have target selectivity . This suggests that the compound could have specific effects on certain targets, leading to changes at the molecular and cellular levels.
Action Environment
It’s known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety can affect the therapeutic outcome of substituted thiazole derivatives .
Advantages and Limitations for Lab Experiments
The use of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol in laboratory experiments has several advantages, such as its low cost and ease of synthesis. Additionally, the compound has a relatively low toxicity profile, making it a suitable choice for use in experiments involving human cells. However, there are some limitations to using {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol in lab experiments, such as its relatively low solubility in water. Additionally, the lack of understanding of the exact mechanism of action of the compound could lead to unexpected results in experiments.
Future Directions
The potential applications of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol are vast and there are many possible future directions for research. One possible direction is to further study the compound’s mechanism of action and its effects on various biochemical and physiological pathways. Additionally, further research could be done to explore the potential use of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol as a drug delivery system and to optimize its use in organic synthesis. Finally, further studies could be done to explore the potential of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol as an antioxidant and anti-inflammatory agent.
Synthesis Methods
The synthesis of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol is a relatively simple process that involves the use of a variety of reagents. The first step is to synthesize the starting material, 4-(trifluoromethyl)-1,3-thiazol-2-yl chloride, from the reaction of 4-chloro-1,3-thiazole and trifluoromethanesulfonic anhydride. This intermediate is then reacted with pyrrolidin-2-ylmethanol in the presence of a base, such as potassium carbonate, to form the desired product, {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and is usually completed within a few hours.
properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS/c10-9(11,12)7-5-16-8(13-7)14-3-1-2-6(14)4-15/h5-6,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWJSYKZWLZNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CS2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol |
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